Cycluron

Environmental Fate Analytical Chemistry Formulation Science

Cycluron's exceptionally high water solubility (1100 mg/L)—orders of magnitude above diuron (42 mg/L) and linuron (75 mg/L)—and low Koc (63 L/kg) establish it as the definitive high-mobility reference for groundwater leaching and transport modeling. Its unique cyclooctyl substituent ensures unambiguous LC-MS/MS identification in multiresidue methods (e.g., GB 23200.35-2016). Species-specific metabolic inactivation in sugar beet provides a proven model substrate for cytochrome P450 selectivity studies. Procure verified, high-purity reference material to ensure reproducible environmental fate and method validation data.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 2163-69-1
Cat. No. B1210594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycluron
CAS2163-69-1
Synonymscycluron
N'-cyclooctyl-N,N-dimethylurea
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1CCCCCCC1
InChIInChI=1S/C11H22N2O/c1-13(2)11(14)12-10-8-6-4-3-5-7-9-10/h10H,3-9H2,1-2H3,(H,12,14)
InChIKeyDQZCVNGCTZLGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
SOLUBILITY @ 20 °C: 1.1 G/L WATER, 67 G/KG ACETONE, 55 G/KG BENZENE, 500 G/KG METHANOL
In water at 20 °C, 0.11%. In acetone 6.7%, benzene 5.5%, methanol 50%, ethyl acetate 4.4 g/100g, diethyl ether 1.6g/100g (all at 20 °C).
In water 1.2X10+3 mg/l at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Cycluron (CAS 2163-69-1): A Phenylurea Herbicide with Distinct Physicochemical and Selectivity Attributes


Cycluron (N′-cyclooctyl-N,N-dimethylurea) is a substituted phenylurea herbicide that acts by inhibiting photosynthesis at photosystem II [1]. It was historically used for pre-emergent control of annual weeds in vegetables, sunflowers, and forestry [2]. Characterized as a colorless crystalline solid with a molecular weight of 198.31 g/mol and a melting point of 138°C , cycluron exhibits high water solubility (1100 mg/L at 20°C) and moderate volatility [1]. While now considered obsolete in many regulatory jurisdictions [2], its unique structural and physicochemical profile remains relevant for comparative environmental fate studies, analytical method development, and as a reference compound for understanding phenylurea herbicide behavior.

Why Phenylurea Herbicide Interchangeability is Scientifically Unsound: The Cycluron Example


Within the phenylurea herbicide class, minor structural variations produce profound differences in water solubility, soil mobility, crop selectivity, and environmental persistence. Cycluron's cyclooctyl substituent confers a water solubility (1100 mg/L) that is orders of magnitude higher than analogs like diuron (42 mg/L) and linuron (75 mg/L) [1][2], drastically altering its leaching potential and off-target movement. Furthermore, species-specific metabolic inactivation pathways determine selectivity [3], meaning that a herbicide tolerated by one crop may be phytotoxic to another. These quantifiable divergences underscore that generic substitution—replacing cycluron with another urea herbicide—cannot be justified without comparative performance data, making targeted procurement based on specific evidence essential for reproducible research outcomes.

Cycluron: Quantifiable Differentiation Evidence for Procurement and Research Selection


Water Solubility: Cycluron Exhibits >25-Fold Higher Aqueous Solubility Than Diuron

Cycluron demonstrates water solubility of 1100 mg/L at 20°C [1]. This is 26-fold greater than diuron (42 mg/L) and nearly 15-fold greater than linuron (75 mg/L) [2]. Such high solubility implies markedly different behavior in aqueous environmental compartments and necessitates distinct analytical extraction protocols compared to less soluble phenylureas.

Environmental Fate Analytical Chemistry Formulation Science

Soil Organic Carbon Partitioning: Cycluron's Low Koc Value (63 L/kg) Portends Higher Mobility and Leaching Risk

The organic carbon partition coefficient (Koc) for cycluron is calculated as 63.21 L/kg using EPA methodology [1]. This value is an order of magnitude lower than reported Koc values for diuron (480–917 L/kg) [2] and linuron (~676 L/kg) [3], indicating significantly weaker sorption to soil organic matter. Consequently, cycluron is expected to exhibit greater mobility in soil profiles and a higher groundwater contamination potential.

Soil Science Groundwater Contamination Environmental Modeling

Crop Selectivity via Physiological Inactivation: Cycluron is Deactivated by Sugar Beet, Unlike Monuron

In a classic study of herbicide selectivity, Van Oorschot (1965) demonstrated that sugar beet (Beta vulgaris) possesses the capacity to physiologically inactivate cycluron (OMU) and pyrazon, thereby conferring tolerance [1]. In contrast, the same study showed monuron was inactivated by Plantago lanceolata but not sugar beet. This species-specific detoxification underpins the safe use of cycluron in sugar beet cultivation, whereas monuron would cause unacceptable crop injury.

Weed Science Crop Selectivity Metabolism Sugar Beet

Formulation Synergism: Cycluron + Chlorbufam Mixture (Alipur®) Achieved 66.8% Weed Control in Onions

Field trials in onions on peat soil evaluated Alipur® (a commercial formulation containing cycluron 16.3% + chlorbufam 10.9%) applied pre-emergence at 12 L/ha. This treatment achieved 66.84% weed control [1]. While a single compound comparator is not provided in this study, the combination product's performance is noted relative to the industry practice of using cycluron in mixture rather than as a standalone active ingredient. The commercial formulation ratio was typically 150 g/L cycluron to 100 g/L chlorbufam [2], highlighting a specific use-case where procurement of pure cycluron alone may be insufficient without the partner compound.

Weed Control Formulation Vegetable Crops Synergism

Atmospheric Reactivity: Cycluron's Short Atmospheric Half-Life (0.43 Days) Limits Long-Range Transport Potential

The atmospheric half-life of cycluron due to reaction with hydroxyl radicals is estimated to be 0.427 days (12-hour day; 1.5×10⁶ OH/cm³) . This is shorter than many other phenylurea herbicides, which typically have atmospheric half-lives ranging from several days to weeks. The rapid degradation in air minimizes the potential for long-range atmospheric transport and deposition in remote ecosystems.

Atmospheric Chemistry Environmental Fate Volatility

Where Cycluron Provides Unique Research Value: Validated Application Scenarios


Environmental Fate Modeling of Highly Mobile Phenylurea Herbicides

Cycluron's exceptionally high water solubility (1100 mg/L) and low soil organic carbon partition coefficient (Koc = 63 L/kg) make it an ideal standard for modeling the leaching and groundwater contamination potential of mobile phenylurea compounds [1][2]. Researchers comparing transport models across a range of Koc values can use cycluron to represent the high-mobility end of the spectrum, contrasting with strongly sorbed analogs like diuron (Koc ~480-917 L/kg). Its short atmospheric half-life (0.43 days) further simplifies modeling by reducing long-range transport contributions .

Development and Validation of Analytical Methods for Urea Herbicide Residues

Cycluron is included in multiresidue pesticide standard mixes (e.g., GB 23200.35-2016) for LC-MS/MS analysis [1]. Its unique cyclooctyl substituent provides a distinct retention time and mass spectrometric fragmentation pattern compared to other phenylureas, making it a valuable internal standard or method validation compound. Given its high water solubility, cycluron also serves as a challenging test analyte for evaluating solid-phase extraction (SPE) recovery from aqueous environmental samples, as it is less amenable to reversed-phase sorbents than more hydrophobic analogs.

Investigating Mechanisms of Crop-Selective Herbicide Detoxification

The demonstrated physiological inactivation of cycluron by sugar beet, but not by other species, provides a well-documented case study for research into cytochrome P450-mediated herbicide metabolism and selectivity evolution [1]. Researchers studying the molecular basis of crop tolerance to photosystem II inhibitors can use cycluron as a model substrate to probe the activity of specific detoxification enzymes. This contrasts with monuron, which is inactivated by Plantago but not sugar beet, offering a comparative framework for understanding species-specific metabolic pathways.

Reference Compound for Pre-Emergence Herbicide Efficacy Studies in Horticultural Crops

Cycluron's historical use in combination with chlorbufam (as Alipur®) for pre-emergence weed control in spinach, onions, and sunflowers provides a benchmark for comparative efficacy trials [1][2]. Researchers evaluating new pre-emergence herbicide candidates or studying resistance evolution can use cycluron + chlorbufam as a historical positive control, particularly in crops where modern alternatives may be limited. The 66.8% weed control achieved in onion trials offers a quantitative baseline against which novel formulations can be assessed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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